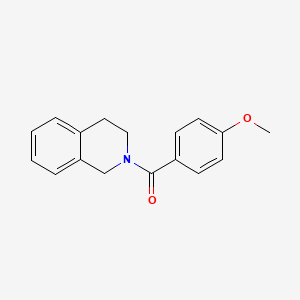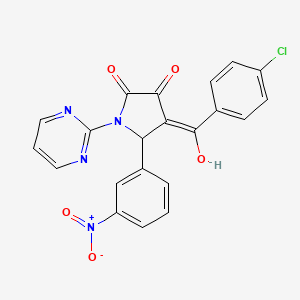![molecular formula C17H20BrN3O2 B5498868 N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, also known as FPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPBA is a piperazine derivative that has been synthesized through a variety of methods, and its chemical structure has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action has been studied in vitro and in vivo, and it has been shown to have potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have an effect on dopamine levels in the brain, which can lead to changes in behavior and movement. Additionally, this compound has been shown to have an effect on metal ion transport, which can lead to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide in lab experiments is its high purity and stability. Additionally, this compound has been shown to have a high affinity for dopamine D2 receptors, which makes it a potential candidate for the treatment of Parkinson's disease. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide. One direction is the further optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound can be further studied for its potential applications in analytical chemistry, particularly as a fluorescent probe for the detection of metal ions.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been synthesized through various methods, including the reaction of 4-bromoaniline with 2-furylmethylpiperazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-bromoacetophenone with 2-furylmethylpiperazine, followed by amidation with acetic anhydride. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and analytical chemistry. This compound has been shown to have an affinity for dopamine D2 receptors, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in analytical chemistry.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-3-5-15(6-4-14)19-17(22)13-21-9-7-20(8-10-21)12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWKGGBQCEQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)


![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)